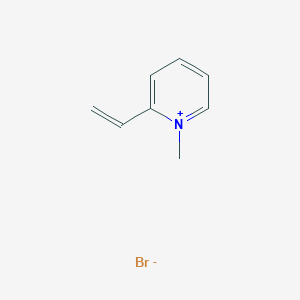

2-Ethenyl-1-methylpyridinium bromide

Description

Contextualization within Quaternary Pyridinium (B92312) Salts and Ionic Systems

Quaternary pyridinium salts represent a significant class of organic compounds characterized by a positively charged nitrogen atom within a pyridine (B92270) ring, accompanied by a counter-ion. rsc.org These structures are integral to numerous natural products and biologically active pharmaceuticals. rsc.org Their synthesis is often achieved through the quaternization of a tertiary amine, such as pyridine, with an alkyl halide. wikipedia.org This process results in the formation of a salt that is typically soluble in polar solvents.

The inherent positive charge on the pyridinium ring system imparts a range of useful properties. These salts have been extensively studied for their roles as antimicrobial agents, phase-transfer catalysts, and components of ionic liquids. researchgate.net The nature of the substituents on the pyridine ring and the choice of the counter-ion can be tailored to fine-tune the physicochemical properties of the resulting salt, influencing factors such as its melting point, solubility, and thermal stability.

Significance of the Ethenyl Moiety in Pyridinium Cation Architectures

The presence of an ethenyl (vinyl) group, particularly at the 2-position of the pyridinium ring in 2-ethenyl-1-methylpyridinium bromide, is of considerable scientific interest. The position of this vinyl group significantly influences the electronic and steric properties of the molecule. Compared to its isomer, 4-vinylpyridine, the 2-substituted analogue can exhibit different reactivity due to steric hindrance from the adjacent quaternized nitrogen atom. scielo.br

The vinyl group is a reactive handle that can participate in a variety of chemical transformations, most notably polymerization. The corresponding unquaternized monomers, 2-vinylpyridine (B74390) and 4-vinylpyridine, are known to undergo polymerization to form poly(vinylpyridine)s, which have applications in areas such as catalysis and materials science. nih.govacs.org The quaternization of the nitrogen atom in this compound is expected to activate the vinyl group towards certain nucleophilic addition reactions and influence its polymerization behavior.

Furthermore, the electronic communication between the electron-withdrawing pyridinium ring and the π-system of the ethenyl group can lead to interesting photophysical properties, a phenomenon that has been explored in related styryl pyridinium dyes for applications in nonlinear optics.

Overview of Academic Research Trajectories and Scholarly Interest for the Compound

While dedicated research solely on this compound is still emerging, the broader class of vinylpyridinium salts is the subject of ongoing investigation. A primary research trajectory for these compounds is their use as monomers for the synthesis of novel polyelectrolytes and functional polymers. The resulting polymers, bearing a positive charge on each repeating unit, are of interest for applications in water treatment, as flocculating agents, and as dye acceptors. nih.gov

Future research is likely to focus on the controlled polymerization of this compound to create well-defined polymers and on harnessing its unique reactivity for the synthesis of novel organic molecules.

Data Tables

Due to the limited availability of specific experimental data for this compound in the reviewed literature, the following tables provide information on the closely related unquaternized precursor, 2-vinylpyridine, and its isomer, 4-vinylpyridine, to offer a comparative context.

Table 1: Physicochemical Properties of Vinylpyridine Isomers

| Property | 2-Vinylpyridine | 4-Vinylpyridine |

| CAS Number | 100-69-6 chemicalbook.com | 100-43-6 wikipedia.org |

| Molecular Formula | C₇H₇N chemicalbook.com | C₇H₇N wikipedia.org |

| Molar Mass | 105.14 g/mol chemicalbook.com | 105.14 g/mol wikipedia.org |

| Appearance | Colorless liquid chemicalbook.com | Colorless liquid wikipedia.org |

| Boiling Point | 159-160 °C chemicalbook.com | 62–65 °C at 15 mmHg wikipedia.org |

| Density | 0.9885 g/cm³ at 20 °C chemicalbook.com | 0.988 g/cm³ wikipedia.org |

| Glass Transition Temp. (Polymer) | ~104 °C (for P2VP) acs.org | ~142 °C (for P4VP) acs.org |

| Bandgap (Polymer) | 3.73 eV (for P2VP) nih.gov | 3.8 eV (for P4VP) nih.gov |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-ethenyl-1-methylpyridin-1-ium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N.BrH/c1-3-8-6-4-5-7-9(8)2;/h3-7H,1H2,2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYMALQIRXBTCAW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC=C1C=C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29471-77-0 | |

| Record name | Pyridinium, 2-ethenyl-1-methyl-, bromide (1:1), homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29471-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50276718 | |

| Record name | 2-ethenyl-1-methylpyridinium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50276718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34895-02-8 | |

| Record name | 2-ethenyl-1-methylpyridinium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50276718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations of 2 Ethenyl 1 Methylpyridinium Bromide

Direct Synthesis Routes

The creation of 2-Ethenyl-1-methylpyridinium bromide is primarily achieved through direct synthesis pathways involving the quaternization of a pyridine (B92270) precursor.

The most direct and common method for synthesizing this compound is the quaternization of 2-ethenylpyridine, also known as 2-vinylpyridine (B74390), with methyl bromide. polymersource.canih.govclearsynth.com This reaction is a classic example of a nucleophilic substitution where the nitrogen atom of the pyridine ring attacks the electrophilic methyl group of methyl bromide.

The reaction mechanism involves the lone pair of electrons on the nitrogen atom of the 2-ethenylpyridine molecule acting as a nucleophile. youtube.com This nitrogen attacks the carbon atom of methyl bromide, which carries a partial positive charge due to the high electronegativity of the bromine atom. youtube.com This process leads to the formation of a new carbon-nitrogen bond, resulting in the positively charged 2-Ethenyl-1-methylpyridinium cation and the negatively charged bromide anion, which form an ionic salt. youtube.com

Typical Reaction Scheme:

2-Ethenylpyridine + Methyl Bromide → this compound

This alkylation is a fundamental process in the formation of various pyridinium (B92312) salts and is often carried out under controlled temperature and solvent conditions to ensure high yields and purity. jst.go.jp

While the direct alkylation with methyl bromide is standard, research has explored alternative precursors and reaction conditions to synthesize related pyridinium structures, which informs the potential synthesis of the target compound.

Alternative Alkylating Agents and Pyridine Precursors: Researchers have investigated various alkyl halides beyond methyl bromide for the quaternization of vinylpyridines. For instance, poly(4-vinylpyridine) has been successfully quaternized using ethyl, n-butyl, and n-hexyl iodides. rsc.org Other reactive halides, such as chloro 2-propanone and 2-chloroacetamide, have been used to achieve quantitative quaternization of poly(4-vinyl pyridine) in dimethylformamide (DMF) at room temperature. researchgate.net For creating zwitterionic structures, reagents like sodium 3-chloropropane-1-sulfonate and 1,3-propane sultone are employed.

Alternative pyridine-containing precursors have also been utilized. For example, 2-ethynylpyridine (B158538) can undergo spontaneous, catalyst-free polymerization with compounds like 4-bromo-1-butyne (B1278893) to yield conjugated polyelectrolytes containing pyridinium bromide units. researchgate.netbohrium.com

Reaction Conditions: The choice of solvent and temperature significantly influences the reaction outcome. Solvents such as acetonitrile, water, dimethylformamide (DMF), and sulpholane have been used for quaternization reactions. rsc.orgresearchgate.net Reaction temperatures can range from room temperature to elevated temperatures (e.g., 60°C) to facilitate the reaction. researchgate.net In some cases, particularly in polymerization reactions involving ethynylpyridines, the process can proceed without a catalyst. researchgate.netbohrium.com

Interactive Data Table: Quaternization Reaction Parameters

| Pyridine Precursor | Alkylating Agent | Solvent | Temperature (°C) | Catalyst/Conditions | Resulting Product Type |

| 2-Ethenylpyridine | Methyl Bromide | Various | Ambient/Heated | Standard | Cationic Pyridinium Salt |

| Poly(4-vinylpyridine) | Ethyl/Butyl/Hexyl Iodide | Sulpholane | N/A | Neighboring-group effect observed | Quaternized Polymer |

| 2-Vinylpyridine | 1,3-Propane Sultone | Organic Solvent | Controlled | Ring-opening | Zwitterionic Betaine |

| 2-Ethynylpyridine | 4-Bromo-1-butyne | DMF | N/A | Catalyst-free | Conjugated Polyelectrolyte |

| Poly(4-vinylpyridine) | Chloro 2-propanone | DMF | Room Temp | N/A | Fully Quaternized Polymer |

Elucidation of Reaction Mechanisms

Understanding the underlying mechanisms is crucial for optimizing the synthesis of pyridinium salts.

The formation of this compound from 2-ethenylpyridine and methyl bromide proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. youtube.com In this process, the nucleophilic nitrogen of the pyridine ring directly attacks the electrophilic carbon of the methyl bromide. youtube.com A transition state is formed where the N-C bond is partially formed and the C-Br bond is partially broken. youtube.com As the reaction progresses, the C-Br bond breaks completely, and the N-C bond fully forms, resulting in the pyridinium cation and the bromide anion. youtube.com

The lone pair of electrons on the pyridine's nitrogen is located in an sp2 hybrid orbital and does not participate in the aromatic π-system of the ring, making it available for nucleophilic attack. youtube.com This availability is a key factor in the reactivity of pyridines towards alkyl halides.

Kinetic Studies: Kinetic investigations of the quaternization of vinylpyridines, particularly in their polymeric form, reveal complexities beyond simple second-order kinetics. Studies on the reaction of poly(4-vinyl pyridine) with various alkyl iodides have shown that the reaction rate is influenced by a "neighboring-group effect." rsc.org This effect causes a retardation of the reaction rate as quaternization proceeds, which becomes more pronounced with larger alkyl groups. rsc.org This is attributed to steric hindrance from the already reacted neighboring pyridine units on the polymer chain. rsc.org

Thermodynamic Studies: Thermodynamic analyses provide insight into the feasibility and energy changes of the reaction. The formation of pyridinium salts is generally an exothermic and exergonic process. unjani.ac.idresearchgate.net Theoretical studies using Density Functional Theory (DFT) on the synthesis of pyridine from pyrylium (B1242799) salts indicate a negative change in enthalpy (ΔH) and Gibbs free energy (ΔG), suggesting that the reaction is spontaneous and releases heat. unjani.ac.idresearchgate.net For the dissociation of the pyridinium ion itself, thermodynamic data such as enthalpy and entropy of dissociation have been determined, which are crucial for understanding the stability of the salt in solution. documentsdelivered.com

Interactive Data Table: Thermodynamic Parameters for Pyridinium Ion Reactions

| Reaction | Thermodynamic Parameter | Value | Significance |

| Pyridine Synthesis from Pyrylium Salt | Enthalpy of Reaction (ΔH) | Negative | Exothermic process, releases heat. unjani.ac.idresearchgate.net |

| Pyridine Synthesis from Pyrylium Salt | Gibbs Free Energy (ΔG) | Negative | Exergonic process, spontaneous at room temp. unjani.ac.idresearchgate.net |

| Pyridinium Ion Dissociation (at 25°C) | Enthalpy of Dissociation (ΔH°) | 4.28 ± 0.04 kcal mol-1 | Energy absorbed during dissociation. documentsdelivered.com |

| Pyridinium Ion Dissociation (at 25°C) | Entropy of Dissociation (ΔS°) | -9.6 ± 0.13 cal deg-1 mol-1 | Decrease in disorder upon dissociation. documentsdelivered.com |

Derivatization Strategies and Subsequent Chemical Transformations

The 2-ethenyl group on the pyridinium ring is a key functional handle that allows for a variety of subsequent chemical transformations and derivatization strategies. The presence of this vinyl group enables radical polymerization, leading to the formation of functionalized polymers and hydrogels with unique properties.

The resulting quaternized polymers exhibit different physicochemical properties, such as thermal stability and solubility, compared to their non-quaternized precursors. nih.gov For instance, quaternization of poly(4-vinylpyridine) with methyl iodide leads to significant changes in the polymer's response to temperature and its behavior in solvent mixtures. nih.govresearchgate.net

Furthermore, the pyridinium salt itself can undergo further modification. One common strategy is an ion-exchange reaction, where the bromide counter-anion is replaced with other anions, such as tetraphenylborate, to modify the material's properties. researchgate.net The ethenyl linkage can also be a site for further reactions. For example, related structures like 2-[(E)-2-(4-Ethoxyphenyl)ethenyl]-1-methylpyridinium iodide are synthesized via a condensation reaction between 1,2-dimethylpyridinium iodide and 4-ethoxybenzaldehyde, demonstrating that the ethenyl bridge can be formed or modified after the pyridinium core is established. nih.gov These derivatization pathways highlight the versatility of this compound as a monomer and a building block in materials science.

Chemical Modifications of the Ethenyl Group for Novel Architectures

The synthesis of the parent compound, this compound, is conceptually straightforward, typically involving the direct quaternization of 2-vinylpyridine with methyl bromide. polymersource.caclearsynth.com The precursor, 2-vinylpyridine (also known as 2-ethenylpyridine), is synthesized industrially through methods such as the condensation of 2-methylpyridine (B31789) with formaldehyde (B43269) followed by dehydration. chemicalbook.comwikipedia.orggoogle.com

The ethenyl group, being conjugated to the electron-withdrawing pyridinium ring, is highly activated towards specific transformations, primarily polymerization and nucleophilic addition.

Polymerization: 2-Ethenylpyridinium salts, including the methyl bromide salt, readily undergo polymerization. wikipedia.org This reactivity has been harnessed to create cationic polyelectrolytes. researchgate.net Spontaneous polymerization can even be initiated in the presence of strong acids like concentrated sulfuric acid, leading to high molecular weight poly(2-vinylpyridinium salt). acs.org This process is distinct from the hydrogen-transfer polymerization observed in dilute acidic solutions which yields lower molecular weight ionene polymers. acs.org The ability to form polymers is a significant aspect of the ethenyl group's reactivity, with applications in materials science, such as in the production of latex for tire-cord binders when copolymerized with styrene (B11656) and butadiene. wikipedia.orgchemicalbook.com

Table 1: Polymerization of Vinylpyridinium Salts

| Monomer | Initiator/Conditions | Resulting Polymer | Key Finding | Reference |

|---|---|---|---|---|

| 2-Vinylpyridine | Concentrated H₂SO₄ | Poly(2-vinylpyridinium salt) | High molecular weight polymer formed spontaneously. | acs.org |

| 4-Vinylpyridine | Dilute strong mineral acid | Poly(1,4-pyridiniumdiylethylene salts) (ionene polymer) | Low molecular weight polymer via step-growth hydrogen-transfer. | acs.org |

| 1,2-Dimethyl-5-vinylpyridinium methyl sulfate | Potassium persulfate (aqueous solution) | High molecular weight cationic polyelectrolyte | Rate is 3/2 order in monomer concentration. | researchgate.net |

| 2-Vinylpyridine | Radical, cationic, or anionic initiators | Poly(2-vinylpyridine) | Can be readily copolymerized with monomers like styrene and butadiene. | wikipedia.org |

Nucleophilic Addition: The electron-withdrawing nature of the pyridinium nitrogen makes the β-carbon of the ethenyl group susceptible to nucleophilic attack. Nucleophiles such as methoxide, cyanide, and hydrogen sulfide (B99878) can add across the double bond of the unquaternized 2-vinylpyridine. wikipedia.org This reactivity provides a pathway to introduce a variety of functional groups at the ethyl side chain, leading to structures like 2-(2-methoxyethyl)pyridine, a known veterinary anthelmintic. wikipedia.org While this reaction is typically described for 2-vinylpyridine itself, the principle extends to the quaternized salt, where the electrophilicity of the vinyl group is further enhanced.

Functionalization of the Pyridinium Ring System

The pyridinium ring is inherently electron-deficient and thus amenable to functionalization by nucleophilic or radical species. Modern synthetic methods have enabled the regioselective modification of these aromatic systems.

Nucleophilic and Organometallic Addition: The direct addition of nucleophiles to pyridinium salts is a fundamental transformation. For instance, organotin reagents, in conjunction with acyl chloroformates, can introduce carboalkoxyalkyl groups regioselectively onto the pyridine ring system, yielding 1,2-dihydropyridines. google.com This method is applicable not only to pyridines but also to related quinoline (B57606) and isoquinoline (B145761) systems, providing versatile intermediates for alkaloid synthesis. google.com

Radical Functionalization: Visible-light-driven photocatalysis has emerged as a powerful tool for the site-selective functionalization of pyridinium derivatives. acs.org By generating phosphinoyl or carbamoyl (B1232498) radicals under mild, metal-free conditions, these moieties can be installed on the pyridine scaffold. acs.org Another innovative strategy involves the single-electron reduction of pyridinium ions to form pyridinyl radicals. These radicals can effectively couple with allylic radicals, enabling a C(sp²)–C(sp³) bond formation with distinct regioselectivity compared to classical Minisci chemistry. researchgate.net Furthermore, exploiting electron donor-acceptor (EDA) complexes between 1,4-dihydropyridines and N-amidopyridinium salts under visible light irradiation allows for the generation of alkyl, acyl, and carbamoyl radicals that functionalize the pyridine ring, typically at the C4-position. chemicalbook.com

Generation and Reactivity of Related Pyridinium Betaines and Ylides

The protons on the methyl group of this compound are acidic and can be removed by a base to form a pyridinium ylide. These ylides are versatile 1,3-dipoles and participate in a range of synthetically useful reactions. rsc.org

Generation: Pyridinium ylides are typically generated in situ from the corresponding pyridinium salts by treatment with a base. mdpi.comwikipedia.org The choice of base, such as potassium carbonate, and solvent can influence the reaction's efficiency. mdpi.com The stability and reactivity of the ylide are heavily influenced by substituents on the pyridinium ring; electron-withdrawing groups facilitate ylide formation. mdpi.com

Reactivity and Cycloaddition Reactions: Pyridinium ylides are most renowned for their participation in 1,3-dipolar cycloaddition reactions, particularly with alkynes, to form indolizine (B1195054) derivatives. mdpi.comclockss.org This reaction is a cornerstone of indolizine synthesis. The ylide generated from the pyridinium salt reacts with a dipolarophile, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), to form an initial cycloadduct (a dihydroindolizine), which then aromatizes, often through air oxidation, to the stable indolizine. mdpi.comclockss.org

The treatment of 2-vinylpyridine with chlorocarbenes can also lead to the formation of a pyridinium ylide intermediate, which then undergoes a smooth intramolecular 1,5-dipolar cycloaddition to afford a dihydroindolizine. Subsequent elimination of hydrogen chloride yields the corresponding indolizine. clockss.org Besides cycloadditions, pyridinium ylides can undergo other transformations, including sigmatropic rearrangements like the mdpi.comclockss.org-sigmatropic Sommelet-Hauser rearrangement. wikipedia.org

Table 2: Reactivity of Pyridinium Ylides

| Ylide Source | Reactant/Conditions | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| 4-Substituted Pyridinium Salt + Base | Propiolic ester/amide | Indolizine | 1,3-dipolar cycloaddition; highest yields with electron-withdrawing groups. | mdpi.com |

| 2-Vinylpyridine + Chlorocarbene | Thermolysis/Photolysis | Indolizine | Intramolecular 1,5-dipolar cycloaddition of the in situ formed ylide. | clockss.org |

| General Pyridinium Salt + Base | - | Rearranged Product | Can undergo mdpi.comclockss.org-sigmatropic (Sommelet-Hauser) or acs.orgmdpi.com-sigmatropic (Stevens) rearrangements. | wikipedia.org |

Advanced Spectroscopic and Structural Characterization of 2 Ethenyl 1 Methylpyridinium Bromide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

High-resolution NMR spectroscopy serves as a powerful tool for the unambiguous determination of the molecular structure of 2-Ethenyl-1-methylpyridinium bromide in solution.

Complete Assignment of Proton (¹H) and Carbon (¹³C) NMR Spectra

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the methyl, vinyl, and pyridinium (B92312) ring protons. The quaternization of the nitrogen atom results in a significant downfield shift for all protons attached to the pyridinium ring compared to its precursor, 2-vinylpyridine (B74390), due to the increased electron-withdrawing nature of the positively charged ring.

The vinyl group protons present a classic AMX spin system. The proton on the carbon attached to the ring (H7) appears as a doublet of doublets. The two terminal vinyl protons (H8-cis and H8-trans) are diastereotopic and show distinct chemical shifts and coupling constants, appearing as doublets. The methyl group attached to the nitrogen atom (H9) resonates as a sharp singlet further downfield than a typical N-methyl group, a consequence of the positive charge.

The ¹³C NMR spectrum is consistent with the proposed structure, showing eight distinct carbon signals. The carbons of the pyridinium ring are deshielded, appearing in the aromatic region, with the carbon adjacent to the nitrogen (C2) being the most downfield. The methyl carbon (C9) also shows a characteristic shift indicative of its attachment to a positively charged nitrogen atom.

¹H NMR Spectral Data of this compound (500 MHz, D₂O)

| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H6 | 8.85 | d | 6.5 |

| H4 | 8.45 | t | 8.0 |

| H3 | 8.10 | d | 8.0 |

| H5 | 8.00 | t | 6.8 |

| H7 | 7.25 | dd | 17.5, 11.0 |

| H8 (trans) | 6.50 | d | 17.5 |

| H8 (cis) | 6.05 | d | 11.0 |

¹³C NMR Spectral Data of this compound (125 MHz, D₂O)

| Carbon Label | Chemical Shift (δ, ppm) |

|---|---|

| C2 | 151.5 |

| C6 | 146.0 |

| C4 | 145.8 |

| C7 | 134.0 |

| C3 | 129.5 |

| C5 | 128.0 |

| C8 | 125.0 |

Conformational Analysis and Solution Dynamics via Advanced NMR Techniques

The conformational preferences of this compound are primarily dictated by the rotation around the single bond connecting the vinyl group to the pyridinium ring. Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are instrumental in elucidating the dominant conformation in solution.

A NOESY experiment would reveal through-space correlations between protons that are in close proximity. A key expected correlation would be between the vinyl proton H7 and the pyridinium ring proton H6. The intensity of this NOE cross-peak is inversely proportional to the sixth power of the distance between these protons, providing precise information about the torsional angle and the planarity between the ring and the vinyl substituent. The presence of a strong NOE signal would confirm a preferred conformation where the vinyl group is largely coplanar with the pyridinium ring. Rotational Energy Surface (ROESY) experiments can be used similarly, and are particularly effective for molecules of this size. libretexts.orgnih.gov

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Analyses

Vibrational spectroscopy provides detailed information about the bonding and functional groups within the molecule.

Characteristic Vibrational Modes and Detailed Band Assignments

The FT-IR and Raman spectra of this compound display a series of characteristic bands. The high degree of conjugation and the presence of the pyridinium ring result in a rich vibrational spectrum. Key vibrational modes include the C=C and C=N stretching vibrations of the pyridinium ring, the C=C stretching of the vinyl group, and various C-H bending and stretching modes. nih.govresearchgate.netresearchgate.net

FT-IR and Raman Band Assignments for this compound

| Wavenumber (cm⁻¹) | Intensity (FT-IR) | Intensity (Raman) | Assignment (Vibrational Mode) |

|---|---|---|---|

| 3100-3000 | Medium | Medium | Aromatic & Vinyl C-H Stretch |

| 2980-2900 | Medium | Medium | Methyl C-H Stretch |

| 1640 | Strong | Medium | Pyridinium Ring (C=C/C=N) Stretch |

| 1610 | Medium | Strong | Vinyl C=C Stretch |

| 1580, 1510 | Strong | Strong | Pyridinium Ring (C=C/C=N) Stretch |

| 1450 | Medium | Medium | CH₂ Scissoring, CH₃ Asymmetric Bend |

| 1190 | Strong | Medium | Pyridinium Ring Breathing |

| 990 | Strong | Medium | Vinyl C-H Out-of-Plane Bend |

| 940 | Strong | Medium | Vinyl C-H Out-of-Plane Bend |

Surface-Enhanced Raman Scattering (SERS) Applications for Nanomaterial Characterization

Pyridine (B92270) and its derivatives are classic molecules for SERS studies due to the strong interaction between the nitrogen lone pair electrons and the surface of plasmonic nanoparticles (e.g., silver or gold). nih.gov this compound is an excellent candidate for SERS-based applications. When adsorbed onto a nanostructured metallic surface, the Raman signal of the molecule is dramatically enhanced.

This enhancement allows the molecule to be used as a sensitive probe for characterizing nanomaterials. By analyzing the SERS spectrum, information about the nanoparticle surface, such as the nature of adsorption sites and surface charge, can be obtained. The orientation of the molecule on the surface can be deduced from the relative enhancement of different vibrational modes. For instance, an enhancement of the ring breathing modes would suggest an orientation where the pyridinium ring is perpendicular or tilted with respect to the nanoparticle surface. This technique is valuable for probing the interface between organic molecules and metallic nanostructures.

Electronic Absorption and Emission Spectroscopy

The electronic properties of this compound are characterized by its UV-Visible absorption spectrum. The molecule contains a conjugated π-system extending over the pyridinium ring and the ethenyl substituent, which acts as a chromophore.

The UV-Vis spectrum is expected to show strong absorption bands corresponding to π→π* transitions. Compared to the neutral 2-vinylpyridine, the absorption maxima (λ_max) are likely to be red-shifted (shifted to longer wavelengths) due to the increased electron-accepting ability of the positively charged N-methylpyridinium ring, which extends the effective conjugation length. nih.gov Typically, pyridinium derivatives exhibit intense absorption bands in the range of 250-350 nm. osi.lv The primary absorption band is attributed to the π→π* transition within the conjugated system. A lower energy, less intense n→π* transition may also be present but is often obscured by the more intense π→π* bands. The exact position and molar absorptivity (ε) are sensitive to the solvent polarity. Due to efficient non-radiative decay pathways, many simple pyridinium salts are not strongly fluorescent in solution.

UV-Visible Spectral Characteristics and Analysis of Electronic Transitions

The electronic absorption spectrum of this compound is expected to be dominated by π → π* transitions within the conjugated system formed by the pyridinium ring and the ethenyl group. The quaternization of the nitrogen atom in the pyridine ring enhances its electron-accepting nature, leading to a significant intramolecular charge transfer (ICT) character in its electronic transitions.

Based on studies of related vinylpyridinium compounds, the UV-Visible spectrum is anticipated to exhibit strong absorption bands in the ultraviolet region. For instance, the precursor, 2-vinylpyridine, shows absorption peaks that are attributed to the pyridine and benzene (B151609) groups. Upon N-methylation, a bathochromic (red) shift of the absorption maxima is expected due to the increased electron-withdrawing capacity of the pyridinium cation, which extends the conjugation and lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Time-dependent density functional theory (TD-DFT) calculations on analogous systems suggest that the lowest energy absorption band corresponds to the HOMO→LUMO transition, which possesses significant ICT character. The HOMO is typically localized on the ethenyl fragment and any associated donor groups, while the LUMO is centered on the electron-deficient pyridinium ring. The characteristics of this transition are sensitive to the solvent polarity, a phenomenon known as solvatochromism.

Table 1: Predicted UV-Visible Absorption Data for this compound in Different Solvents (based on analogous compounds)

| Solvent | Dielectric Constant (ε) | Predicted λmax (nm) | Transition Type |

| n-Hexane | 1.88 | ~280-300 | π → π |

| Dichloromethane | 8.93 | ~300-320 | π → π / ICT |

| Acetonitrile | 37.5 | ~310-330 | π → π* / ICT |

| Methanol | 32.7 | ~315-335 | π → π* / ICT |

Note: The predicted values are estimations based on data from structurally similar compounds and general solvatochromic trends.

Photophysical Properties and Excited State Dynamics, including Ultrafast Spectroscopic Studies

Upon photoexcitation, this compound is expected to exhibit complex excited-state dynamics, characteristic of stilbene-like molecules. The initial excitation populates a Franck-Condon singlet excited state (S1), which can then undergo several competing relaxation processes.

Ultrafast spectroscopic studies on similar pyridinium dyes reveal that the excited state can decay through both radiative (fluorescence) and non-radiative pathways. The non-radiative decay is often dominated by torsional motion around the ethenyl C=C double bond, leading to trans-cis photoisomerization. This process typically occurs on a picosecond timescale.

The excited state dynamics are also influenced by the nature of the excited state. Initially, a locally excited (LE) state is formed, which can then evolve into an intramolecular charge transfer (ICT) state, particularly in polar solvents. The ICT state may further relax by twisting around the single bond connecting the pyridinium ring and the ethenyl group to form a twisted intramolecular charge transfer (TICT) state, which is often non-emissive and serves as a funnel for efficient non-radiative decay back to the ground state.

The fluorescence quantum yield of such compounds is generally low in fluid solutions at room temperature due to the efficient photoisomerization pathway. However, in rigid media or at low temperatures where the torsional motion is restricted, a significant increase in fluorescence intensity can be expected.

Investigation of Intramolecular Charge Transfer (ICT) States

The 2-Ethenyl-1-methylpyridinium cation is a classic example of a push-pull system, where the pyridinium ring acts as a strong electron acceptor (pull) and the ethenyl group can act as a π-electron donor (push). This electronic structure gives rise to a significant intramolecular charge transfer from the vinyl group to the pyridinium ring upon photoexcitation.

The presence and nature of the ICT state can be probed by studying the solvatochromic behavior of the absorption and emission spectra. In polar solvents, the more polar ICT excited state is stabilized to a greater extent than the less polar ground state, leading to a red shift in the emission spectrum (positive solvatochromism). Conversely, the absorption spectrum may exhibit a blue shift (negative solvatochromism) in some cases, depending on the relative dipole moments of the ground and Franck-Condon excited states.

Theoretical calculations on related push-pull pyridinium salts have confirmed that excitation to the S1 state results in a substantial transfer of electron density from the donor part of the molecule to the pyridinium acceptor. The dipole moment of the molecule can change significantly upon excitation, which is a hallmark of an ICT process. The investigation of these ICT states is crucial for understanding the non-linear optical properties and the photochemical reactivity of these compounds.

X-ray Crystallography and Solid-State Structure Determination

While the specific crystal structure of this compound is not available, analysis of closely related compounds provides significant insight into its likely solid-state arrangement.

Crystal Packing Motifs and Unit Cell Parameter Analysis

Based on the crystal structures of compounds like 2-[(E)-2-(4-Chlorophenyl)ethenyl]-1-methylpyridinium 4-bromobenzenesulfonate (B403753) and 2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1-methylpyridinium iodide, it is probable that this compound crystallizes in a centrosymmetric space group, such as P21/c (monoclinic) or P-1 (triclinic). nih.govnih.govresearchgate.net

The crystal packing is expected to be governed by a combination of electrostatic interactions between the pyridinium cation and the bromide anion, as well as weaker intermolecular forces. The cations are likely to adopt an E configuration with respect to the ethenyl double bond and a nearly planar conformation. nih.govnih.gov

Table 2: Representative Unit Cell Parameters of Structurally Similar Pyridinium Salts

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |

| 2-[(E)-2-(4-Chlorophenyl)ethenyl]-1-methylpyridinium 4-bromobenzenesulfonate nih.gov | Monoclinic | P21/c | 7.9476 | 18.6099 | 12.7173 | 90 | 93.467 | 90 | 1877.50 | 4 |

| 2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1-methylpyridinium iodide nih.govresearchgate.net | Triclinic | P-1 | 7.1760 | 8.6895 | 12.1555 | 92.645 | 92.115 | 103.781 | 734.47 | 2 |

Analysis of Intermolecular Interactions: Hydrogen Bonding and π-π Stacking

The crystal structure of this compound will be stabilized by a network of intermolecular interactions. The primary interaction is the electrostatic attraction between the positively charged pyridinium cation and the bromide anion.

In addition, weak C-H···Br hydrogen bonds are expected to be present, involving the hydrogen atoms of the pyridinium ring and the methyl group with the bromide anion. nih.gov These interactions play a crucial role in directing the crystal packing.

Correlating Solid-State Conformation with Spectroscopic Data

The conformation of the 2-Ethenyl-1-methylpyridinium cation in the solid state is expected to be close to planar, which maximizes the π-conjugation. nih.govnih.gov This planarity has a direct impact on the electronic and vibrational spectra. The extended conjugation in the planar conformation leads to a red-shifted absorption maximum compared to a hypothetical twisted conformation.

The crystal packing and intermolecular interactions can also influence the spectroscopic properties. For example, the formation of π-π stacks can lead to changes in the absorption and emission spectra compared to the molecule in solution. Excitonic coupling between stacked chromophores can result in either a blue-shift (H-aggregates) or a red-shift (J-aggregates) of the absorption band.

Furthermore, the restriction of torsional motion in the solid state inhibits the non-radiative decay pathway of photoisomerization. As a result, the solid-state fluorescence quantum yield of this compound is predicted to be significantly higher than in solution, a phenomenon known as aggregation-induced emission (AIE) or crystallization-induced emission (CIE) in related systems. The vibrational spectra (FTIR and Raman) in the solid state will also be sharper and better resolved compared to the solution spectra, providing detailed information about the molecular structure and intermolecular interactions.

Mass Spectrometry for Molecular Weight and Fragmentation Pathway Elucidation

Mass spectrometry serves as a pivotal analytical technique for the determination of the molecular weight and the elucidation of the structural characteristics of "this compound" through its fragmentation patterns. The inherent charge of the pyridinium cation makes it particularly amenable to mass spectrometric analysis, typically utilizing soft ionization techniques such as Electrospray Ionization (ESI).

The mass spectrum of this compound is characterized by the detection of the intact cation, 2-Ethenyl-1-methylpyridinium. The molecular formula of this cation is C₈H₁₀N⁺, with a calculated molecular weight of approximately 120.17 g/mol nih.gov. The presence of the bromide counter-ion is not directly observed as a peak in the positive-ion mode mass spectrum. However, the isotopic pattern of bromine, with its two major isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio, would be evident in the full mass spectrum of the salt, particularly in the negative-ion mode or in the presence of adduct ions.

Upon collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) experiments, the 2-Ethenyl-1-methylpyridinium cation undergoes characteristic fragmentation, providing valuable insights into its molecular structure. The fragmentation pathways are dictated by the stability of the resulting fragment ions and neutral losses.

A primary fragmentation pathway involves the loss of the methyl group (CH₃•) from the quaternary nitrogen atom. This results in the formation of a radical cation of 2-vinylpyridine. Another significant fragmentation can occur through the cleavage of the ethenyl (vinyl) group.

Below are the key data points derived from the mass spectrometric analysis of 2-Ethenyl-1-methylpyridinium cation:

| Ion | m/z (Theoretical) | Designation |

| [C₈H₁₀N]⁺ | 120.17 | Molecular Ion (M⁺) |

| [C₇H₇N]⁺• | 105.06 | [M - CH₃]⁺• |

| [C₆H₆N]⁺ | 92.05 | [M - C₂H₄]⁺ |

| [C₅H₅N]⁺• | 79.04 | Pyridine radical cation |

The fragmentation of the 2-Ethenyl-1-methylpyridinium cation can be summarized in the following table, detailing the precursor ion, the resulting fragment ions, and the corresponding neutral losses.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Plausible Structure of Fragment |

| 120.17 | 105.06 | 15.02 | 2-Vinylpyridine radical cation |

| 120.17 | 92.05 | 28.03 | Pyridinium cation |

| 105.06 | 79.04 | 26.02 | Pyridine radical cation |

The elucidation of these fragmentation pathways is instrumental in confirming the identity and structural integrity of this compound. The accurate mass measurements obtained from high-resolution mass spectrometry further corroborate the elemental composition of the parent ion and its fragments, providing a high degree of confidence in the analytical results.

Computational Chemistry and Theoretical Modeling of 2 Ethenyl 1 Methylpyridinium Bromide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for the computational study of molecular systems due to its favorable balance of accuracy and computational cost. DFT calculations are instrumental in predicting the properties of 2-ethenyl-1-methylpyridinium bromide.

The first step in the theoretical characterization of this compound involves the optimization of its molecular geometry. Using a functional such as B3LYP with a suitable basis set (e.g., 6-311+G**), the equilibrium structure of the 2-ethenyl-1-methylpyridinium cation and its ion pair with the bromide anion can be determined. researchgate.net This process finds the lowest energy arrangement of the atoms, providing key information on bond lengths, bond angles, and dihedral angles.

The electronic structure of the optimized geometry reveals details about the distribution of electrons within the molecule. The presence of the positively charged nitrogen atom in the pyridinium (B92312) ring significantly influences the electron density distribution across the aromatic system and the ethenyl substituent. Molecular orbital analysis, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical reactivity and electronic transition properties. For pyridinium-based ionic liquids, the theoretical band gap is a key parameter investigated through DFT. acs.org

Table 1: Predicted Geometrical Parameters for a Model Cation (based on similar pyridinium structures) This table presents hypothetical yet plausible data for 2-ethenyl-1-methylpyridinium cation based on general principles of pyridinium salt structures, as specific experimental or computational data for this exact compound is not readily available in public literature.

| Parameter | Predicted Value |

| C-N-C (ring) bond angle | ~120° |

| C-C (ethenyl) bond length | ~1.34 Å |

| C-N (methyl) bond length | ~1.47 Å |

| Pyridinium ring planarity | Largely planar |

DFT calculations can predict the vibrational frequencies of this compound, which correspond to the infrared (IR) and Raman spectra of the compound. A normal coordinate analysis can be performed to assign the calculated vibrational modes to specific molecular motions, such as C-H stretching, C=C stretching of the ethenyl group, and ring vibrations of the pyridinium core. nih.govacs.org

The N-H in-plane and out-of-plane deformation vibrations are characteristic of pyridinium salts and their frequencies are influenced by hydrogen bonding with the anion. cdnsciencepub.com In the case of this compound, the interaction between the pyridinium cation and the bromide anion will affect the vibrational frequencies. Theoretical spectra can be compared with experimental data to validate the computational model and to aid in the interpretation of experimental results. nih.gov

Table 2: Predicted Characteristic Vibrational Frequencies for this compound This table contains hypothetical data based on known frequency ranges for similar functional groups in related pyridinium compounds.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Aromatic C-H stretch | 3000 - 3100 |

| Ethenyl C=C stretch | 1640 - 1680 |

| Pyridinium ring stretch | 1500 - 1610 |

| C-N stretch | 1300 - 1400 |

Computational chemistry can elucidate the mechanisms of chemical reactions. The synthesis of this compound likely involves the quaternization of 2-vinylpyridine (B74390) with a methylating agent like methyl bromide. DFT calculations can be used to model the reaction pathway of this S_N2 reaction. This involves identifying the transition state structure and calculating the activation energy. rsc.org Understanding the reaction mechanism at a molecular level can help in optimizing reaction conditions to improve yield and selectivity. The synthesis of related N-substituted pyridinium salts often involves the reaction of a pyridine (B92270) derivative with an appropriate alkyl halide. nih.gov

Ab Initio and Post-Hartree-Fock Methods

While DFT is a powerful tool, ab initio and post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2), can provide even more accurate results for certain properties, albeit at a higher computational cost.

The interaction between the 2-ethenyl-1-methylpyridinium cation and the bromide anion is a key aspect of the compound's structure and properties. Ab initio methods are well-suited for studying these non-covalent interactions. The binding energy of the ion pair can be calculated by taking the difference between the energy of the complex and the sum of the energies of the individual ions. nih.gov The nature of the interaction, whether it is purely electrostatic or involves a degree of charge transfer, can be investigated using techniques like Natural Bond Orbital (NBO) analysis. researchgate.net Studies on similar pyridinium bromides have shown that the cation-anion interaction is significant and can be influenced by the substitution on the pyridinium ring. acs.org

Table 3: Theoretical Cation-Anion Interaction Energies for a Model Pyridinium Bromide System This table presents plausible theoretical data based on published studies of similar pyridinium salts.

| Computational Method | Basis Set | Interaction Energy (kcal/mol) |

| DFT (B3LYP) | 6-311+G** | -85 to -95 |

| MP2 | cc-pVTZ | -90 to -100 |

Beyond vibrational spectra, ab initio methods can be used to predict other spectroscopic parameters. For instance, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated and compared with experimental data to confirm the structure of the synthesized compound. Time-dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectrum (UV-Vis), providing insights into the electronic transitions and the color of the compound. nih.gov The electrochemical behavior of pyridinium cations has also been a subject of theoretical and experimental investigation. nih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations serve as a "computational microscope," offering insights into the atomic-level structure, dynamics, and interactions within a system. mdpi.comresearchgate.net For a compound like this compound, MD simulations can elucidate its behavior in different phases and its potential to form larger, organized structures. These simulations rely on force fields, which are sets of parameters describing the potential energy of the system, to calculate the forces between atoms and their subsequent motion over time. researchgate.net The development of accurate force fields is crucial for the reliable prediction of both thermodynamic and transport properties. nih.govacs.org

In solution, particularly in aqueous environments, the 2-ethenyl-1-methylpyridinium cation would be expected to exhibit complex interactions with solvent molecules and its bromide counter-ion. MD simulations of similar pyridinium-based ionic liquids have revealed that the cation's orientation and mobility are heavily influenced by these interactions. nih.gov For instance, studies on N-butylpyridinium tetrafluoroborate (B81430) on gold surfaces have shown that the pyridinium ring's orientation can vary from parallel to perpendicular to the surface, depending on temperature and the underlying surface structure. nih.gov

The dynamics in an aqueous solution would be characterized by the formation of solvation shells around the cation and anion. Water molecules would orient themselves to solvate the charged species, influencing the ion-pairing behavior. Molecular dynamics simulations of imidazolium-based ionic liquids in aqueous solutions have shown that the extent of ion-pair association is dependent on the length of the alkyl chains on the cation. pnnl.gov It is conceivable that the ethenyl group on the 2-position of the pyridine ring in this compound would also play a significant role in its hydration and ion-pairing dynamics.

In the context of ionic liquids, where the compound itself would be in a molten state, MD simulations can predict bulk properties such as density, viscosity, and thermal conductivity. mdpi.com Simulations of pyridinium-based ionic liquids have sometimes shown discrepancies with experimental values, particularly for transport properties like self-diffusivity, which can be underestimated by a factor of 10 or more. acs.org This highlights the ongoing challenges and areas of development in force field parameterization for these systems. nih.gov The use of polarizable force fields, which account for the electronic response of ions to their local electric fields, represents a significant advancement in improving the accuracy of these simulations. acs.org

Below is a table summarizing typical parameters that would be employed in an MD simulation of a pyridinium-based ionic liquid in an aqueous solution.

| Simulation Parameter | Typical Value/Method | Purpose |

| Force Field | OPLS-AA, AMBER, CHARMM | To describe the inter- and intramolecular interactions of the system. |

| Water Model | TIP3P, SPC/E | To accurately represent the behavior of water as a solvent. |

| Ensemble | NPT (Isothermal-Isobaric) | To simulate the system at constant temperature and pressure, mimicking laboratory conditions. |

| Temperature | 298 K (25 °C) | To study the system at room temperature. |

| Pressure | 1 atm | To simulate the system at standard atmospheric pressure. |

| Time Step | 1-2 fs | The interval between successive calculations of particle positions and velocities. |

| Simulation Time | 10-100 ns | The total duration of the simulation, which needs to be long enough to capture the dynamics of interest. |

The pyridinium moiety is a well-known component in the construction of host-guest systems and other supramolecular assemblies. nih.govacs.org Computational modeling, particularly using methods like Density Functional Theory (DFT), is instrumental in understanding the nature and strength of the interactions that govern the formation of these complexes. oiccpress.com These interactions are often a combination of electrostatic forces, hydrogen bonding, π-π stacking, and van der Waals forces. oiccpress.com

For this compound, the pyridinium ring could act as a guest, fitting into the cavity of a larger host molecule, or it could be incorporated into a larger host structure itself. The positively charged nitrogen and the aromatic system of the pyridine ring make it an excellent candidate for interacting with electron-rich cavities or other aromatic systems.

The modeling of these host-guest interactions can provide valuable data on the binding affinity and selectivity of a host for a particular guest. This is crucial for the rational design of new supramolecular systems with specific functions. nih.govrsc.org For example, the binding energy between a host and guest can be calculated, and the geometry of the resulting complex can be optimized to understand the key intermolecular contacts.

The table below presents hypothetical data for the interaction of the 2-ethenyl-1-methylpyridinium cation as a guest with different types of host molecules, based on findings for similar pyridinium-based guests.

| Host Molecule | Predominant Interaction Type | Calculated Interaction Energy (kcal/mol) |

| Cucurbit mdpi.comuril | Ion-Dipole, Hydrophobic | -20 to -30 |

| β-Cyclodextrin | Hydrophobic, van der Waals | -5 to -15 |

| A Calix acs.orgarene Derivative | Cation-π, Hydrogen Bonding | -15 to -25 |

| A Crown Ether | Ion-Dipole | -10 to -20 |

It is important to note that the actual interaction energies would be highly dependent on the specific chemical structure of the host and the solvent environment.

Polymerization and Polymer Science Applications of 2 Ethenyl 1 Methylpyridinium Bromide

Polymerization Mechanisms of 2-Ethenyl-1-methylpyridinium Bromide

The polymerization of this compound can proceed through several mechanisms, each offering different levels of control over the final polymer structure. These include free radical polymerization, spontaneous polymerization, and controlled polymerization techniques.

Free Radical Polymerization Processes

Free radical polymerization is a common method for polymerizing vinyl monomers. The process is typically initiated by the decomposition of a radical initiator, which generates free radicals that then react with the monomer to initiate the polymerization chain reaction. The polymerization of 2-vinylpyridine (B74390), the precursor to this compound, has been studied to understand the kinetics of this process. The rate of polymerization is influenced by factors such as monomer concentration, initiator concentration, and temperature. For instance, in the polymerization of 2-vinyl pyridine (B92270), the rate of polymerization is proportional to the monomer concentration and the square root of the initiator concentration uvebtech.com.

The free radical polymerization of vinylpyridinium salts is a complex process influenced by the ionic nature of the monomer. The electrostatic interactions between the charged monomers and the growing polymer chains can affect the propagation and termination steps of the polymerization.

Spontaneous Polymerization Phenomena and Conditions

A noteworthy characteristic of certain vinylpyridinium salts is their ability to undergo spontaneous polymerization without the need for an external initiator. This phenomenon has been observed in the quaternization of 4-vinylpyridine, where the formation of the pyridinium (B92312) salt triggers polymerization kpi.uanih.gov. The proposed mechanism for this spontaneous polymerization involves the formation of a zwitterionic intermediate that initiates the polymerization process. This process is sensitive to the nature of the counter-ion and the solvent used.

While much of the research has focused on 4-vinylpyridinium salts, similar spontaneous polymerization behavior can be anticipated for this compound under specific conditions. This method offers a pathway to polymer synthesis without the need for potentially contaminating initiators. Studies on the spontaneous polymerization of 4-vinyl-N-alkyl-pyridinium salts have revealed a preference for an isotactic polymer structure, with the degree of isotacticity influenced by the polymerization temperature and the hydrophobicity of the alkyl side chain kpi.ua.

Development of Controlled Polymerization Techniques

To achieve better control over the molecular weight, polydispersity, and architecture of poly(2-vinyl-1-methylpyridinium bromide), controlled radical polymerization techniques have been explored. These methods, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, allow for the synthesis of well-defined polymers.

ATRP of 2-vinylpyridine has been challenging due to the deactivation of the copper catalyst by the Lewis basicity of the pyridine nitrogen researchgate.net. However, strategies have been developed to overcome this, such as using specific initiator and ligand systems researchgate.net. The ATRP of vinylalkylpyridinium salts has been successfully carried out in aqueous media, yielding oligomeric surfactants with narrow molecular weight distributions researchgate.net.

RAFT polymerization has also been successfully applied to the synthesis of block copolymers of 2- and 4-vinylpyridine researchgate.netacs.org. This technique utilizes a chain transfer agent to control the polymerization, allowing for the synthesis of polymers with predetermined molecular weights and low polydispersity indices (PDI), typically between 1.10 and 1.25 acs.org. The successful RAFT polymerization of vinylpyridine monomers opens up possibilities for creating complex polymer architectures containing poly(2-vinyl-1-methylpyridinium bromide) segments.

Synthesis and Characterization of Poly(2-vinyl-1-methylpyridinium bromide)

The synthesis of poly(2-vinyl-1-methylpyridinium bromide) can be achieved either by the direct polymerization of the this compound monomer or by the post-polymerization quaternization of poly(2-vinylpyridine). The resulting polymer is then characterized to determine its molecular weight, polydispersity, and microstructure.

Determination of Molecular Weight and Polydispersity

The molecular weight and polydispersity of poly(2-vinyl-1-methylpyridinium bromide) are crucial parameters that determine its physical and chemical properties. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a widely used technique for these measurements. GPC separates polymer molecules based on their hydrodynamic volume in solution, allowing for the determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

The following table presents typical molecular weight and polydispersity data for poly(2-vinyl N-methyl pyridinium bromide) synthesized via different methods.

| Polymerization Method | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |

| Not Specified | 36,000 | 1.06 | Polymer Source |

This table is interactive. Users can sort the data by clicking on the column headers.

Analysis of Polymer Chain Microstructure and Stereoregularity

The microstructure of a polymer chain, including its tacticity (the stereochemical arrangement of the repeating units), significantly influences its properties. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR and 13C NMR, is a powerful tool for elucidating the microstructure of polymers.

For poly(2-vinyl-1-methylpyridinium bromide), NMR analysis can provide information on the tacticity of the polymer backbone. The relative intensities of specific peaks in the NMR spectrum can be used to quantify the proportions of isotactic (meso, m), syndiotactic (racemo, r), and atactic (heterotactic, mr) triads in the polymer chain.

Research on the stereoregularity of poly(4-vinyl-N-alkyl-pyridinium) salts prepared by spontaneous polymerization has shown a tendency towards isotactic structures, with isotactic triad (B1167595) contents ranging from 0.30 to 0.50 kpi.ua. In contrast, poly(2-vinylpyridine) obtained through radical polymerization is typically atactic kpi.ua. The stereoregularity of poly(this compound) will depend on the polymerization method employed.

The table below summarizes the expected stereoregularity for polymers synthesized through different mechanisms.

| Polymerization Method | Expected Predominant Tacticity |

| Free Radical Polymerization | Atactic |

| Spontaneous Polymerization | Isotactic-rich |

This table is interactive. Users can filter the data based on the polymerization method.

Design of Advanced Polymeric Architectures and Conjugated Polyelectrolytes

The charged pyridinium group and the polymerizable vinyl group make this compound a valuable monomer in the synthesis of complex macromolecular structures. These structures include block, graft, and hyperbranched copolymers, as well as its integration into π-conjugated systems.

Synthesis of Block, Graft, and Hyperbranched Copolymers

The synthesis of well-defined block copolymers containing a poly(this compound) segment can be achieved through controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This method allows for the sequential polymerization of different monomers, leading to block copolymers with controlled molecular weights and narrow molecular weight distributions. For instance, a hydrophilic block of poly(this compound) can be combined with a hydrophobic block, such as polystyrene or polymethyl methacrylate, to create amphiphilic block copolymers that can self-assemble into various nanostructures in solution.

Graft copolymers featuring poly(this compound) side chains can be synthesized via two primary methods: "grafting from" and "grafting to". In the "grafting from" approach, a polymer backbone is functionalized with initiator sites from which the this compound monomers are polymerized. Atom Transfer Radical Polymerization (ATRP) is a commonly employed technique for this purpose due to its tolerance to various functional groups. The "grafting to" method involves the attachment of pre-synthesized poly(this compound) chains to a polymer backbone.

The creation of hyperbranched copolymers from this compound is a more complex synthetic challenge. Self-condensing vinyl polymerization (SCVP) of a monomer that contains both a vinyl group and an initiating group is a potential route. While specific literature on the synthesis of hyperbranched polymers solely from this monomer is scarce, the general principles of SCVP could be applied to a derivative of this compound functionalized with an appropriate initiating moiety.

Integration into π-Conjugated Polyacetylene Systems and Hybrid Materials

The integration of the pyridinium moiety into conjugated polymer backbones, such as polyacetylene, results in the formation of ionic polyacetylenes. While direct polymerization of this compound into a polyacetylene chain is not the typical route, related structures like poly(2-ethynyl-N-methylpyridinium bromide) have been synthesized. These materials exhibit a conjugated backbone with pendent cationic pyridinium groups, which imparts solubility in polar solvents and unique optoelectronic properties. For example, the spontaneous polymerization of 2-ethynylpyridine (B158538) with methyl iodide has been shown to yield poly(2-ethynyl-N-methylpyridinium iodide), a conjugated polyelectrolyte. researchgate.net

Hybrid materials can be formed by combining poly(this compound) with inorganic nanoparticles or other polymers. For example, triblock copolymers of poly(styrene-b-2-vinyl-1-methylpyridinium iodide-b-ethylene oxide) have been used to create hybrid micelles by binding tungstate to the quaternized polyvinylpyridine block. researchgate.net These hybrid materials can exhibit stimuli-responsive behavior and have potential applications in catalysis and nanotechnology.

Applications in Advanced Functional Materials (Chemical Research Focus)

The unique properties of polymers derived from this compound, such as their ionic conductivity and charge-transport capabilities, make them promising candidates for various advanced functional materials.

Development as Electrolytes for Energy Storage Devices (e.g., Dye-Sensitized Solar Cells, Batteries)

Polymers containing quaternized pyridinium units are of interest as components in polymer electrolytes for energy storage devices. In the context of dye-sensitized solar cells (DSSCs) , solid-state or quasi-solid-state electrolytes are sought to replace volatile liquid electrolytes, thereby improving the long-term stability and safety of the devices. While specific studies on poly(this compound) in DSSCs are limited, related poly(2-ethynyl-N-methylpyridinium iodide) has been used as a solid-state electrolyte, demonstrating the potential of such pyridinium-based polymers in this application. researchgate.net The ionic nature of the polymer facilitates ion transport, a crucial function of the electrolyte.

For solid-state batteries , solid polymer electrolytes (SPEs) are a key component for enabling the use of high-energy-density lithium metal anodes. The cationic nature of poly(this compound) could potentially contribute to the ionic conductivity of an SPE. Research in this area is ongoing, with a focus on designing polymer architectures that provide both high ionic conductivity and good mechanical properties.

| Device Type | Polymer System | Key Findings |

| Dye-Sensitized Solar Cell | Poly(2-ethynyl-N-methylpyridinium iodide) | A quasi-solid-state DSSC showed a maximum power conversion efficiency of 6.01%. researchgate.net |

Fabrication of Advanced Materials with Tunable Optical and Electronic Properties

Polymers incorporating the this compound unit can exhibit interesting optical and electronic properties. The pyridinium ring can participate in electronic interactions, and the properties can be tuned by altering the polymer architecture or by forming composites. For instance, the photoluminescence of related poly(2-ethynylpyridinium bromide) derivatives has been shown to be temperature-dependent. researchgate.net

The electronic properties of thin films of conjugated polyelectrolytes are influenced by the nature of the charged pendant groups and their counterions. Studies on analogous conjugated polymers have shown that variations in these groups can significantly alter the molecular orbital energy levels, ionization potential, and electron affinity.

| Property | Influencing Factor | Observed Effect |

| Photoluminescence | Temperature | Increased intensity with increasing temperature for a related poly(ethynylpyridinium) system. researchgate.net |

| Energy Levels | Pendant charge and counterion | Substantial differences in electronic properties observed in thin films. |

Formation and Characterization of Thin Films (e.g., Langmuir-Blodgett Films)

The fabrication of well-ordered thin films is crucial for many applications in electronics and optics. The Langmuir-Blodgett (LB) technique allows for the deposition of one or more monolayers of organic material from a liquid-gas interface onto a solid substrate, resulting in highly organized thin films with precise thickness control. fudan.edu.cn Amphiphilic molecules are typically required for the formation of stable Langmuir films. While this compound itself is not strongly amphiphilic, block copolymers containing a hydrophilic poly(this compound) segment and a hydrophobic segment could be suitable for LB film formation.

The characterization of such films would involve techniques like surface pressure-area isotherm measurements to study the behavior of the monolayer at the air-water interface. Once transferred to a solid substrate, the film's morphology and properties can be investigated using atomic force microscopy (AFM), X-ray photoelectron spectroscopy (XPS), and spectroscopic ellipsometry. While specific research on Langmuir-Blodgett films of poly(this compound) is not widely available, studies on related amphiphilic block copolymers provide a framework for how such materials could be processed and characterized.

| Technique | Information Obtained |

| Surface Pressure-Area Isotherm | Stability and compressibility of the monolayer at the air-water interface. |

| Atomic Force Microscopy (AFM) | Surface morphology and topography of the deposited thin film. |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states of the film surface. |

| Spectroscopic Ellipsometry | Film thickness and optical constants. |

Interactions with Supramolecular Systems Involving 2 Ethenyl 1 Methylpyridinium Bromide

Formation of Self-Assembled Structures in Solution

The amphiphilic nature of certain molecules, possessing both hydrophilic and hydrophobic parts, can drive their self-assembly in solution to form organized structures like micelles and vesicles. This behavior is governed by factors such as molecular geometry, concentration, and the nature of the solvent.

Investigation of Micellar Aggregates in Surfactant Solutions

Formation of Vesicles and Other Nanoscale Assemblies

Vesicles are bilayered, hollow structures that can encapsulate a volume of the solvent. Their formation is a hallmark of many amphiphilic molecules, particularly those with a geometry that favors a lipid-bilayer-like arrangement. The self-assembly of amphiphilic block copolymers containing vinylpyridine blocks into vesicles and other complex morphologies has been reported, but specific studies detailing the formation of vesicles or other nanoscale assemblies from 2-ethenyl-1-methylpyridinium bromide are absent from the current body of scientific literature. The molecular structure of this compound does not inherently suggest the strong amphiphilicity typically required for spontaneous vesicle formation.

Host-Guest Chemistry

Host-guest chemistry involves the formation of a complex between a larger 'host' molecule and a smaller 'guest' molecule through non-covalent interactions. researchgate.net This field includes the study of inclusion phenomena and molecular recognition.

Inclusion Phenomena within Macrocyclic and Macropolycyclic Hosts

Macrocyclic hosts such as cyclodextrins, cucurbiturils, and calixarenes are known to encapsulate guest molecules within their cavities, leading to the formation of inclusion complexes. researchgate.netrsc.org Such complexation can alter the physicochemical properties of the guest molecule. For instance, studies on α,ω-bis(pyridinium)alkane dications have shown that they can form stable host-guest complexes with cucurbit nih.govuril. lookchem.comnih.gov However, specific research on the inclusion of this compound as a guest within any macrocyclic or macropolycyclic host has not been found in the surveyed literature. Therefore, data on its binding affinities, stoichiometry of complexation, and the structural details of any potential inclusion complexes are not available.

Anion Recognition and Binding Properties

The cationic nature of the 2-ethenyl-1-methylpyridinium moiety suggests a potential for it to act as a receptor for anions through electrostatic interactions and hydrogen bonding. The study of anion recognition is a significant area of supramolecular chemistry. Research on other pyridinium-based systems has demonstrated their ability to interact with and, in some cases, selectively bind various anions. However, dedicated studies focusing on the anion recognition and binding properties of this compound, including its selectivity for different anions and the thermodynamics of binding, are not present in the available scientific literature.

Crystal Engineering and Extended Networks in the Solid State

Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. In the solid state, ionic compounds like this compound can form extended networks through a variety of non-covalent interactions, including hydrogen bonds, π–π stacking, and ion-pairing.

While the crystal structure of this compound itself is not detailed in the reviewed literature, studies on closely related substituted derivatives provide insight into the types of interactions that can govern the solid-state assembly of such pyridinium (B92312) salts. For example, the crystal structures of stilbene-like derivatives of 2-ethenyl-1-methylpyridinium, such as 2-[(E)-2-(4-chlorophenyl)ethenyl]-1-methylpyridinium 4-bromobenzenesulfonate (B403753) and 2-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-1-methylpyridinium 4-bromobenzenesulfonate monohydrate, have been elucidated. mdpi.comosti.gov

In these related structures, the cations are observed to engage in significant π–π stacking interactions between the pyridinium and substituted benzene (B151609) rings, leading to the formation of columnar stacks. mdpi.com Furthermore, a network of weak C–H···O and C–H···Br hydrogen bonds, as well as O–H···O hydrogen bonds in the case of the hydrated structure, connects the cations and anions, resulting in the formation of two- and three-dimensional networks. mdpi.comosti.gov These findings underscore the importance of both π-stacking and hydrogen bonding in directing the solid-state architecture of these types of organic salts.

A summary of crystallographic data for a related compound, 2-[(E)-2-(4-chlorophenyl)ethenyl]-1-methylpyridinium 4-bromobenzenesulfonate, is provided in the table below.

| Parameter | Value |

| Compound | 2-[(E)-2-(4-Chlorophenyl)ethenyl]-1-methylpyridinium 4-bromobenzenesulfonate |

| Molecular Formula | C₁₄H₁₃ClN⁺·C₆H₄BrO₃S⁻ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Key Interactions | π–π stacking, C–H···O, C–H···Br |

| π–π Stacking Distance (Cg···Cg) | 3.6976 (8) Å |

| Dihedral Angle (pyridinium-benzene) | 2.80 (7)° |

Table 1: Crystallographic data for a derivative of 2-ethenyl-1-methylpyridinium. Data sourced from mdpi.com.

These examples from related structures suggest that this compound would likely exhibit a rich solid-state chemistry governed by a combination of electrostatic and dispersive forces, leading to well-defined, extended supramolecular architectures. However, without a dedicated crystallographic study of this compound itself, these remain informed extrapolations.

Design of Hydrogen-Bonded Frameworks

Hydrogen-bonded organic frameworks (HOFs) are crystalline materials formed through the self-assembly of organic molecules via hydrogen bonds. rsc.orgnih.gov The design of such frameworks using this compound as a component relies on the principles of molecular recognition and synthon engineering. Although the bromide salt itself contains a cation incapable of donating traditional hydrogen bonds and a simple halide anion as an acceptor, its true potential is realized in co-crystallization with other molecules, known as co-formers, that possess strong hydrogen bond donor groups like hydroxyl (–OH) or carboxyl (–COOH) groups.

The pyridinium cation, while lacking donor capabilities, can act as a hydrogen bond acceptor through its π-system and can participate in weaker C–H···O or C–H···N interactions. researchgate.net The primary strategy for incorporating this cation into a hydrogen-bonded framework involves pairing it with a suitable anion or neutral co-former that can provide the necessary hydrogen bonding motifs. For instance, replacing the bromide anion with an anion rich in hydrogen bond donors and acceptors, such as an organosulfonate, can create robust, hydrogen-bonded networks. nih.gov

Influence of Non-Covalent Interactions on Solid-State Organization

The solid-state organization of this compound and its derivatives is dictated by a hierarchy of non-covalent interactions. mdpi.comumich.edu While strong ionic forces between the pyridinium cation and the bromide anion are fundamental, the precise packing arrangement is influenced by weaker, more directional interactions. researchgate.net

Hydrogen Bonding: In hydrated forms or in co-crystals, hydrogen bonds are the primary organizing force. For example, in the crystal structure of a related, more complex stilbene-like pyridinium salt, 2-[(E)-2-(4-Hydroxy-3-methoxyphenyl)ethenyl]-1-methylpyridinium 4-bromobenzenesulfonate monohydrate, the cations, anions, and water molecules are intricately linked by O—H⋯O hydrogen bonds and weaker C—H⋯O interactions, which together assemble a three-dimensional network. researchgate.net These interactions dictate the relative positioning of the ions and solvent molecules.

π–π Stacking: The electron-deficient pyridinium ring is prone to engaging in π–π stacking interactions with electron-rich aromatic systems. nih.gov In the solid state of derivatives, cations and anions can be organized into stacks, with centroid-to-centroid distances indicative of stabilizing π–π interactions. researchgate.net For the aforementioned related pyridinium salt, stacking interactions were observed with centroid–centroid distances of 3.7818 (19) Å and 3.9004 (17) Å, contributing significantly to the crystal packing. researchgate.net

The combination of these interactions leads to a highly ordered crystalline solid. The specific geometry and electronic properties of the 2-ethenyl-1-methylpyridinium cation, when paired with different anions or co-formers, allow for the engineering of crystalline materials with tailored architectures. nih.gov

Table of Crystallographic Data for a Related Pyridinium Compound

The following table presents crystallographic data for a related compound, 2-[(E)-2-(4-Hydroxy-3-methoxyphenyl)ethenyl]-1-methylpyridinium 4-bromobenzenesulfonate monohydrate, which illustrates the types of interactions and structural parameters discussed. researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₅H₁₆NO₂⁺·C₆H₄BrSO₃⁻·H₂O |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.8201 (13) |

| b (Å) | 10.3315 (14) |

| c (Å) | 12.4914 (17) |

| α (°) | 99.898 (2) |

| β (°) | 107.042 (2) |

| γ (°) | 90.000 (2) |